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molecular formula C10H13BrN2O2S B8366237 4-[(6-Bromopyridin-2-yl)methyl]thiomorpholine 1,1-dioxide

4-[(6-Bromopyridin-2-yl)methyl]thiomorpholine 1,1-dioxide

Cat. No. B8366237
M. Wt: 305.19 g/mol
InChI Key: BIRIODPLODUCPW-UHFFFAOYSA-N
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Patent
US08278335B2

Procedure details

The title compound was prepared as described in Example 2, Step 1 using 6-bromopyridine-2-carbaldehyde (3.0 g, 16.13 mmol), thiomorpholine 1,1-dioxide (2.18 g, 16.13 mmol), and sodium triacetoxyborohydride (4.79 g, 22.58 mmol) as starting materials. 1H NMR (600 MHz, d6-DMSO) δ 7.72 (t, 1H), 7.51 (d, 1H), 7.50 (d, 1H), 3.74 (s, 2H), 3.10 (m, 4H), 2.90 (m, 4H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
4.79 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH:8]=O)[CH:5]=[CH:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][S:13](=[O:17])(=[O:16])[CH2:12][CH2:11]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][N:10]2[CH2:15][CH2:14][S:13](=[O:17])(=[O:16])[CH2:12][CH2:11]2)[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C=O
Step Two
Name
Quantity
2.18 g
Type
reactant
Smiles
N1CCS(CC1)(=O)=O
Step Three
Name
Quantity
4.79 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)CN1CCS(CC1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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